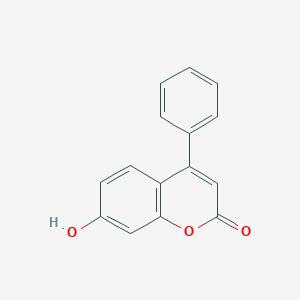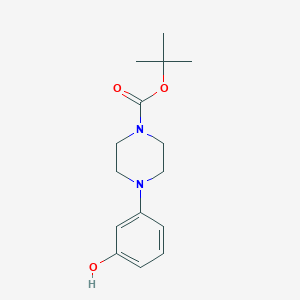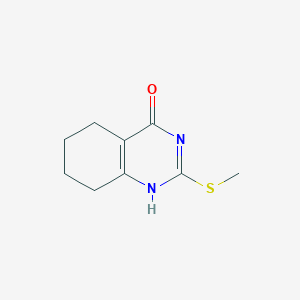
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Übersicht
Beschreibung
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (abbreviated as 2MTHQ) is an organic compound that is widely used in scientific research. 2MTHQ is a member of the quinazolinone family and is a heterocyclic aromatic compound. It is a colorless solid with a melting point of 128-129°C and a boiling point of 279-280°C. 2MTHQ has a molecular weight of 250.3 g/mol and is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
Thermo-Physical Characterization
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives have been studied for their thermo-physical properties. A study by Godhani et al. (2013) focused on the characterization of such compounds in solvents like chloroform and N,N-dimethylformamide. They evaluated parameters like density, viscosity, ultrasonic sound velocity, and various thermodynamic parameters (Godhani et al., 2013).
Synthesis and Spectroscopic Studies
The synthesis and characterization of 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine, which include the study compound, were explored in research by Tugcu and Turhan (2018). They utilized one-pot multicomponent reactions for synthesis and characterized the compounds using spectroscopic methods (Tugcu & Turhan, 2018).
Antiviral Activity
Lipunova et al. (2012) investigated the antiviral activity of fluorine-containing 4-arylaminoquinazolines, including a derivative similar to the study compound. They assessed its effectiveness against viruses like monkeypox and smallpox vaccine strains (Lipunova et al., 2012).
Anti-inflammatory and Antimicrobial Activities
The study by Keche and Kamble (2014) synthesized novel 2-methylquinazolin-4(3H)-one derivatives, including compounds similar to the study compound. These were tested for anti-inflammatory and antimicrobial activities, demonstrating significant potential in these areas (Keche & Kamble, 2014).
Anti-Platelet-Aggregation Activity
Eskandariyan and Kobarfard (2012) synthesized and evaluated novel derivatives of 2-(substituted thio)-3-phenylquinazolin-4(3H)-one for their antiplatelet activities. This research highlights the potential therapeutic applications of these compounds in inhibiting platelet aggregation (Eskandariyan & Kobarfard, 2012).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIOWMDHSRPCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363185 | |
| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34170-21-3 | |
| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





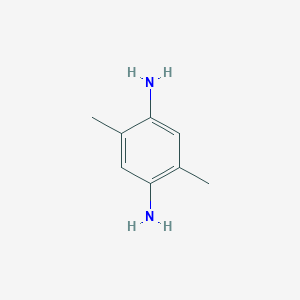
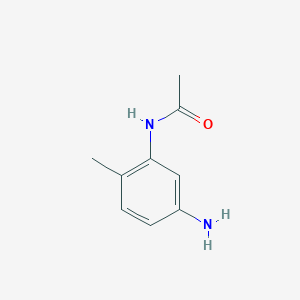


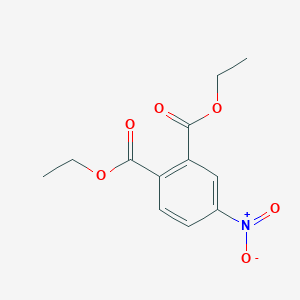
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
